molecular formula C9H10N4 B8788304 5-methylquinazoline-2,4-diamine CAS No. 27018-14-0

5-methylquinazoline-2,4-diamine

Cat. No.: B8788304
CAS No.: 27018-14-0
M. Wt: 174.20 g/mol
InChI Key: SOYZWGONXBBNMQ-UHFFFAOYSA-N
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Description

5-Methylquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylquinazoline-2,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-methylbenzonitrile with chloroformamidine hydrochloride in the presence of a solvent such as 2-methoxyethyl ether. The reaction typically proceeds under heating conditions, yielding the desired product .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions. For example, a two-step process can be employed where the first step involves the reduction of 2-nitroaniline to 1,2-diamine, followed by cyclization with a suitable reagent to form the quinazoline ring .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on charcoal for reduction, and chloroformamidine hydrochloride for cyclization reactions. Typical conditions involve heating and the use of solvents like ethanol or 2-methoxyethyl ether .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which lacks the methyl and amino substitutions.

    2,4-Diaminoquinazoline: Similar structure but without the methyl group.

    5-Methylquinazoline: Lacks the amino groups at positions 2 and 4

Uniqueness

5-Methylquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the methyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

27018-14-0

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-methylquinazoline-2,4-diamine

InChI

InChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13)

InChI Key

SOYZWGONXBBNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared in a manner analogous to that of Step E of Example 1, using 10.0 grams (0.076 mole) of 2-amino-6-methylbenzonitrile (prepared as in Example 1, Step B), and 10.0 grams (0.087 mole) of chloroformamidine hydrochloride in 40 mL of 2-methoxyethyl ether, yielding 11.5 grams of 2,4-diamino-5-methylquinazoline. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step Two
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40 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Step E of Example 1, using 1 0.0 grams (0.076 mole) of 2-amino-6-methylbenzonitrile (prepared as in Example 1, Step B), and 10.0 grams (0.087 mole) of chloroformamidine hydrochloride in 40 mL of 2-methoxyethyl ether, yielding 11.5 grams of 2,4-diamino-5-methylquinazoline. The NMR spectrum was consistent with the proposed structure.
[Compound]
Name
1
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0 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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